molecular formula C13H17BN4O2 B11846274 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Cat. No.: B11846274
M. Wt: 272.11 g/mol
InChI Key: MLDNRCWFAMANEW-UHFFFAOYSA-N
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Description

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole (empirical formula: C₁₃H₁₇BN₄O₂; molecular weight: 272.11 g/mol) is a boronate ester-functionalized tetrazole derivative. It combines a tetrazole ring, known for its bioisosteric properties and metabolic stability, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a key motif in Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its dual functionality .

Properties

IUPAC Name

5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-8-6-5-7-9(10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNRCWFAMANEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronate ester . The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

One of the prominent applications of this compound is in the synthesis of covalent organic frameworks. These materials are characterized by their high surface area and porosity, making them ideal for gas storage and separation applications. The compound serves as a linker in the formation of novel crystalline 2D COFs that exhibit two-photon up-conversion luminescence properties . This luminescence can be harnessed for advanced optical applications such as in bioimaging and photonic devices.

Photocatalysis

The compound has also been investigated for use in photocatalytic reactions. Its ability to facilitate chemical transformations under light irradiation holds promise for sustainable chemical processes, including hydrogen production through water splitting .

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, studies have shown that tetrazole-containing compounds can inhibit the proliferation of various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities against a range of pathogens. The incorporation of the boronate moiety may enhance these effects by improving solubility and bioavailability . This application is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance.

Catalytic Applications

The compound's unique structure allows it to act as a catalyst in various organic reactions. Its boronate group can participate in cross-coupling reactions typical in organic synthesis, such as Suzuki-Miyaura coupling reactions . This application is crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis of Novel COFs

A recent study demonstrated the successful synthesis of a series of COFs using 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole as a building block. These materials were characterized by their high thermal stability and porosity, making them suitable candidates for gas adsorption studies .

In vitro studies have assessed the biological activity of synthesized tetrazole derivatives against cancer cell lines such as HT29 (colorectal cancer). The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents . Further investigation into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in sensing and drug delivery applications . The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Structural Features

Core Structure Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol)
Target Compound Tetrazole + Boronate Phenyl linked to boronate ester and tetrazole 272.11
5-(4-Methoxyphenyl)-2H-tetrazole Tetrazole 4-Methoxyphenyl 177.17
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole + Boronate Phenyl-thiazole linked to boronate ester 289.16
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzoisoxazole + Boronate Benzoisoxazole fused with boronate ester 245.08

Key Observations :

  • The boronate ester group enables cross-coupling reactivity, similar to other aryl boronate esters like those in and .

Common Strategies :

  • Target Compound : Likely synthesized via Suzuki-Miyaura coupling (e.g., coupling a tetrazole-containing aryl halide with a boronic acid/ester) or through directed ortho-borylation of pre-functionalized tetrazoles .
  • Analogous Compounds :
    • Thiazole-boronate (): Synthesized via Li/Br exchange followed by boronate esterification .
    • Benzoisoxazole-boronate (): Prepared via Miyaura borylation of halogenated benzoisoxazoles .

Challenges :

  • Tetrazole’s acidity may necessitate protecting groups (e.g., trityl) during synthesis to prevent deprotonation-induced side reactions .

Physicochemical Properties

Property Target Compound 5-(4-Methoxyphenyl)-2H-tetrazole Thiazole-Boronate ()
Solubility Low in water; soluble in DCM, THF Moderate in polar solvents Low in water; soluble in ether
Stability Stable under inert conditions Air-stable Moisture-sensitive
Melting Point Not reported 160–162°C (Literature) Oil ()

Key Observations :

  • The boronate ester group in the target compound confers moisture sensitivity , requiring anhydrous handling, similar to other boronates in and .
  • Tetrazole derivatives generally exhibit higher crystallinity compared to thiazole or isoxazole analogs due to hydrogen-bonding networks .

Reactivity in Cross-Coupling Reactions

Compound Type Suzuki-Miyaura Efficiency Notable Applications
Target Compound High (boronate group) Synthesis of biaryl pharmaceuticals
Thiazole-Boronate Moderate Heterocyclic drug intermediates ()
Benzoisoxazole-Boronate High Material science (e.g., OLEDs)

Key Observations :

  • Despite this, the target compound’s reactivity is comparable to benzoisoxazole-boronates used in photovoltaic materials () .

Key Observations :

  • The target compound’s dual functionality makes it versatile in drug discovery (tetrazole as a carboxylate bioisostere) and materials science (boronate for conjugation) .
  • Benzoisoxazole-boronates () are preferred in optoelectronics due to extended π-conjugation, a feature less pronounced in the target compound .

Biological Activity

5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrazole ring connected to a phenyl group substituted with a dioxaborolane moiety. Its molecular formula is C13H19BN2O3C_{13}H_{19}BN_2O_3 with a molecular weight of approximately 244.10 g/mol. The presence of the boron atom in the dioxaborolane structure contributes to its unique reactivity and potential for bioconjugation.

Synthesis

The synthesis of 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole typically involves multi-step reactions including:

  • Formation of the Dioxaborolane : The initial step often includes the reaction of boronic acids with appropriate alcohols under acidic conditions.
  • Tetrazole Formation : This can be achieved via cycloaddition reactions involving azides or other nitrogen sources.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole have shown promising results in inhibiting cancer cell proliferation in vitro.

  • Case Study : A study evaluated the cytotoxic effects of tetrazole derivatives on various cancer cell lines. The compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells (MCF-7), indicating significant potency .

Anti-inflammatory Properties

In addition to anticancer activity, some tetrazole derivatives have been reported to possess anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation.

  • Research Findings : In vivo models showed that certain tetrazole compounds reduced levels of pro-inflammatory cytokines in mouse models of arthritis .

Applications

  • Drug Development : The unique structure allows for modifications that enhance bioavailability and efficacy in drug candidates.
  • Bioconjugation : The boron-containing moiety facilitates bioconjugation processes for targeted drug delivery systems.
  • Material Science : Utilized in synthesizing advanced materials with improved properties .

Data Table: Biological Activity Summary

Activity TypeModel/SystemIC50 Value (µM)Reference
AnticancerMCF-7 Breast Cancer Cells10
Anti-inflammatoryMouse Arthritis ModelNot specified

Q & A

Basic: What are the most effective synthetic routes for 5-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A robust approach involves:

  • Step 1: Preparation of the boronic ester moiety via Miyaura borylation. For example, reacting 3-bromophenyltetrazole with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis (1–5 mol%) in dioxane at 80–100°C for 12–24 hours .
  • Step 2: Oxidative coupling of the tetrazole core. Green methods using 1 atm O₂ as an oxidizer in DMF/H₂O at 60°C yield 2,5-disubstituted tetrazoles with >80% efficiency .
    Key Considerations:
  • Use anhydrous conditions for borylation to avoid protodeboronation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and tetrazole ring protons (δ 8.5–9.0 ppm). The boronate ester’s methyl groups appear as singlet peaks at δ 1.3–1.4 ppm .
  • IR Spectroscopy: Confirm tetrazole N-H stretching (3100–3300 cm⁻¹) and B-O vibrations (1350–1370 cm⁻¹) .
  • Mass Spectrometry (DART): Exact mass should match calculated molecular weight (259.12 g/mol) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized when using this compound as a boronate ester donor?

Methodological Answer:

  • Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dtbpf) for sterically hindered substrates. Additives like K₂CO₃ (2 equiv) in THF/H₂O (3:1) improve coupling efficiency .
  • Temperature: Reactions proceed at 70–90°C; microwave-assisted synthesis reduces time to 1–2 hours .
  • Substrate Scope: Electron-deficient aryl halides (e.g., nitro, cyano) couple efficiently (yields >85%), while electron-rich partners may require Buchwald-Hartwig precatalysts .
    Data Contradiction Note:
    Some studies report lower yields (~60%) with bulky substituents due to steric hindrance, necessitating ligand screening (e.g., SPhos vs. XPhos) .

Advanced: What are the key considerations for ensuring the stability of the tetrazole ring during reactions?

Methodological Answer:

  • Thermal Stability: Avoid prolonged heating >100°C, which induces decomposition. Use microwave or flow reactors for rapid heating .
  • Acidic Conditions: The tetrazole ring protonates below pH 4, leading to ring-opening. Neutral or mildly basic conditions (pH 7–9) are preferred .
  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
    Supporting Data:
    Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, while DSC reveals exothermic peaks at 200°C .

Advanced: How does the meta-directing effect influence regioselectivity in further functionalization reactions?

Methodological Answer:
The phenylboronate group acts as a meta-directing substituent in electrophilic aromatic substitution (EAS). For example:

  • Nitration: HNO₃/H₂SO₄ yields meta-nitro derivatives (85% selectivity) due to the electron-withdrawing effect of the boronate ester .
  • C-H Borylation: Iridium catalysts (e.g., Ir(COD)OMe) with dtbpy ligands enable meta-selective borylation (dr >10:1) .
    Mechanistic Insight:
    The boronate ester’s empty p-orbital withdraws electron density, directing electrophiles to the meta position. DFT calculations support this electronic effect .

Advanced: How can conflicting data on reaction yields be reconciled when using this compound in cross-couplings?

Methodological Answer:
Conflicting yields often arise from:

  • Impurity Profiles: Unreacted boronate ester (detected via 11B NMR) may inflate yields. Purify via silica gel chromatography or recrystallization .
  • Catalyst Deactivation: Trace oxygen or moisture poisons Pd catalysts. Use rigorously degassed solvents and glovebox conditions .
  • Substrate Ratios: A 1:1.2 molar ratio (boronate ester:aryl halide) minimizes home-coupling byproducts .
    Case Study:
    A study comparing O₂ vs. Cu(OAc)₂ as oxidizers showed 15% higher yields with O₂ due to milder conditions .

Table 1: Comparative Reaction Yields Under Different Conditions

ConditionCatalystSolventYield (%)Reference
Miyaura BorylationPd(dppf)Cl₂Dioxane85
Suzuki Coupling (Electron-Rich)PdCl₂(SPhos)THF/H₂O65
Microwave-Assisted CouplingPd(PPh₃)₄Toluene/EtOH92
Oxidative Coupling (O₂)NoneDMF/H₂O88

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